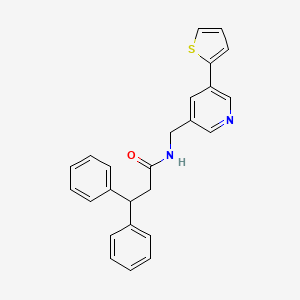

3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DPP-3, and it belongs to the class of amides. DPP-3 has a wide range of applications in scientific research, including its use as a tool in drug discovery and development. In

Scientific Research Applications

Tuberculosis Drug Development

Improved BM212 MmpL3 inhibitor analogues, related to the chemical family of 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, have shown efficacy in the acute murine model of tuberculosis infection. These compounds, due to their in vitro efficacy against M. tuberculosis, have been identified as potential anti-tubercular drugs. The optimal substitution patterns for the phenyl rings and modifications to improve physical chemical properties have led to compounds with lower lipophilicity and improved microsomal stability, indicating their druggable target interest for tuberculosis therapy (Poce et al., 2013).

Antimicrobial and Anticancer Activities

A novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates, which share a structural motif with 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, was synthesized and found to exhibit high antimicrobial activities against a range of bacteria and fungi, as well as significant anticancer activities against liver carcinoma and breast adenocarcinoma cell lines. These findings suggest the potential of such compounds in developing new therapeutic agents targeting microbial infections and cancer (Abdel-megeed et al., 2012).

Cytotoxic Compounds Development

Derivatives of 3-oxo-N,3-diphenylpropamide, structurally related to 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, were used to synthesize various heterocyclic derivatives evaluated for cytotoxicity against Hepatocellular carcinoma HepG2 and cervical carcinoma HeLa cell lines. This work illustrates the potential of these compounds in the development of new cytotoxic agents, encouraging future research in this domain (Mohareb & Ibrahim, 2022).

Synthesis and Application in Heterocyclic Chemistry

The synthesis of heterocyclic derivatives as potential cytotoxic compounds using 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide or its derivatives as starting materials highlights the chemical's utility in organic synthesis. These efforts are directed towards creating new compounds with potential biological activity, illustrating the chemical's role in advancing medicinal chemistry and drug discovery efforts (Abdel-Khalik et al., 2004).

Mechanism of Action

Thiophene derivatives

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Indole derivatives

Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Imidazole derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

3,3-diphenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2OS/c28-25(27-17-19-14-22(18-26-16-19)24-12-7-13-29-24)15-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,16,18,23H,15,17H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSKNRSAFYVZRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Methoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2710673.png)

![N-[3-(2-ethylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2710680.png)

![ethyl 2-[[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2710681.png)

![(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2710683.png)

![4-(4-Chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one](/img/structure/B2710688.png)